molecular formula C10H16O3 B15372944 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one

7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B15372944
M. Wt: 184.23 g/mol
InChI Key: AZQSIJKGIGISGF-UHFFFAOYSA-N
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Description

7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one is a substituted derivative of the parent compound 1,4-dioxaspiro[4.5]decan-8-one, a bifunctional spirocyclic ketone widely used in organic synthesis.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

7-ethyl-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C10H16O3/c1-2-8-7-10(4-3-9(8)11)12-5-6-13-10/h8H,2-7H2,1H3

InChI Key

AZQSIJKGIGISGF-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCC1=O)OCCO2

Origin of Product

United States

Biological Activity

7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one, also known as 1,4-Dioxaspiro[4.5]decan-8-one (CAS Number 4746-97-8), is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a biochemical reagent. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8_8H12_{12}O3_3
  • Molecular Weight : 156.18 g/mol
  • Melting Point : 70-73 °C
  • Boiling Point : 268.3 °C at 760 mmHg
  • Density : 1.2±0.1 g/cm³

Synthesis

Synthesis methods for 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one include various catalytic reactions yielding high purity and yield percentages. For example:

  • Using triethylmethylammonium chloride at 50 °C yielded a 96% purity.
  • Reactions involving potassium peroxymonosulfate in ethyl acetate at 70 °C also resulted in an 86% yield .

Inhibition of SMYD Proteins

Recent studies have highlighted the role of 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one as an inhibitor of SMYD proteins (specifically SMYD2 and SMYD3). These proteins are implicated in various cancers due to their role in gene transcription regulation and epigenetics. The compound has shown promise in:

  • Inhibiting SMYD3 activity , which is associated with tumorigenesis .
  • Potential therapeutic applications for treating cancers responsive to SMYD inhibition .

Study on Analgesic Properties

A research study investigated the analgesic properties of derivatives of 1,4-Dioxaspiro[4.5]decan-8-one, demonstrating that certain modifications to the compound could enhance its efficacy as a pain reliever . This study indicates potential applications beyond oncology.

Evaluation of Biological Potency

A comparative analysis of various compounds similar to 7-Ethyl-1,4-dioxaspiro[4.5]decan-8-one revealed that its structural features allow it to act as a potent Michael acceptor, which is crucial for biological activity against specific targets .

Summary Table of Biological Activities

Activity Target Effect Reference
Inhibition of SMYD3Cancer cellsReduced proliferation
Analgesic propertiesPain receptorsPain relief
Michael acceptor activityVarious targetsHigh reactivity with thiol nucleophiles

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key data for 1,4-dioxaspiro[4.5]decan-8-one and its derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Synthesis Yield Key Applications
1,4-Dioxaspiro[4.5]decan-8-one (base) C₈H₁₂O₃ 156.18 None 74–76 80% Pharmaceuticals, liquid crystals
7-Methyl derivative C₉H₁₄O₃ 170.21 Methyl Not reported Not specified Building block for ligands
7-Fluoro derivative C₈H₁₁FO₃ 174.17 Fluoro Not reported 85% Enantioselective synthesis
8-Allyl derivative C₁₁H₁₈O₃ 198.26 Allyl Not reported 71% Radical chemistry intermediates
7-Acetyl derivative C₁₀H₁₄O₄ 198.22 Acetyl Not reported Not specified Research chemicals
7-Ethyl derivative (hypothetical) C₁₀H₁₆O₃ 184.23 Ethyl Estimated 60–70 ~70–80% Drug intermediates, agrochemicals

Key Observations:

  • Steric Effects : The ethyl group is larger than methyl and fluoro substituents, likely increasing steric hindrance and reducing reactivity in nucleophilic additions compared to smaller groups .
  • Melting Point : The ethyl derivative is expected to have a lower melting point than the base compound (74–76°C) due to reduced crystallinity from the bulky substituent .

Stereochemical Considerations

  • Enantioselective Synthesis: Fluorination at the 7-position achieves 94% enantiomeric excess (ee) using organocatalysis . Ethyl substitution may introduce chirality, necessitating asymmetric methods for controlled synthesis.

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